2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid
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Overview
Description
2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid is an organic compound with the molecular formula C10H10ClNO5S. This compound is characterized by the presence of a chloroaniline group, an oxoethyl group, and a sulfanylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid typically involves the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl and sulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid include:
2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfinyl}acetic acid: This compound has a sulfinyl group instead of a sulfanyl group, which can affect its reactivity and biological activity.
2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfonyl}acetic acid: The presence of a sulfonyl group makes this compound more oxidized and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXHAKYJFNLMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321194 |
Source
|
Record name | {[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-17-3 |
Source
|
Record name | 2-[[2-[(2-Chlorophenyl)amino]-2-oxoethyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338421-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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